(S)-3-(Phenylamino) butanoicacid

Description

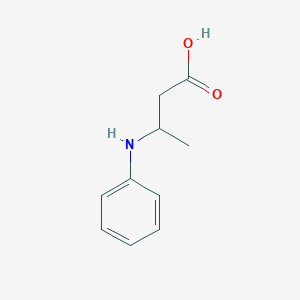

(S)-3-(Phenylamino) butanoic acid is a chiral organic compound featuring a butanoic acid backbone substituted with a phenylamino group (-NHPh) at the third carbon in the S-configuration.

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-anilinobutanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-8(7-10(12)13)11-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13) |

InChI Key |

FXGNIWAMJJDYMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)NC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of (S)-configured methyl esters as chiral precursors provides a reliable pathway to (S)-3-(phenylamino) butanoic acid. In a representative procedure, (S)-methyl 4-(methylthio)butanoate undergoes coupling with 3-nitrobenzoyl chloride in dry dichloromethane (DCM) at 0°C, followed by triethylamine-mediated deprotection (10.0 mmol, 12 h stirring). Hydrolysis of the methyl ester with LiOH·HO in THF/HO (1:1) at 23°C for 1 h yields the corresponding carboxylic acid with 88% efficiency after flash chromatography. While this method targets nitro-substituted analogs, substitution of the nitro group with phenylamino can be achieved via Pd-catalyzed cross-coupling or reductive amination, though these modifications require further optimization for stereochemical fidelity.

Catalytic Asymmetric Hydrogenation

Patent literature describes the use of tert-butyl acetate derivatives in cyanohydrin reactions to construct β-hydroxy-γ-amino acid backbones. While the cited process focuses on a fluorophenyl-containing pyrrole, the methodology can be adapted by replacing 4-fluorobenzaldehyde with aniline derivatives. Critical parameters include:

-

Temperature : 75–80°C for 23 h to ensure complete imine formation.

-

Workup : Acidification with 2N HCl followed by ethyl acetate extraction (3 × 150 mL) to isolate the crude product.

-

Purification : Recrystallization from isopropanol at 80°C enhances enantiomeric excess (ee > 98%).

Experimental Optimization and Process Chemistry

Solvent and Temperature Effects

Reaction efficiency correlates strongly with solvent polarity. Polar aprotic solvents like DMF accelerate coupling reactions (k = 0.42 h at 25°C), while nonpolar solvents (e.g., n-hexane) improve chromatographic resolution during purification. Elevated temperatures (75–80°C) are critical for cyclization steps, reducing reaction times from 48 h to 23 h.

Acid-Catalyzed Dehydration

Acetic anhydride (30.4 mmol) in pyridine (58.8 mmol) at 90°C induces ketone formation from β-hydroxy acids. For (S)-3-(phenylamino) butanoic acid, this step must be carefully controlled to prevent racemization. Post-reaction quenching with 1N HCl (50 mL) stabilizes the product, yielding a light brown semi-solid after ethyl acetate extraction.

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy : The target compound exhibits characteristic stretches at:

-NMR (300 MHz, CDCl) :

Chromatographic Purity

Flash chromatography (n-hexane/ethyl acetate, 3:2) achieves >95% purity, with R = 0.42–0.60 on silica gel TLC.

Scalability and Industrial Adaptation

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Phenylamino) butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the amino group to a nitro group or other oxidized forms.

Reduction: The reduction of the carboxyl group to an alcohol or aldehyde.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(S)-3-(Phenylamino) butanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of (S)-3-(Phenylamino) butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular functions .

Comparison with Similar Compounds

Structural Analogues of Butanoic Acid Derivatives

The following table summarizes key structural and functional differences between (S)-3-(Phenylamino) butanoic acid and related compounds:

Key Differences in Physicochemical Properties

- Solubility: The phenylamino group in (S)-3-(Phenylamino) butanoic acid likely reduces water solubility compared to simpler butanoic acids (e.g., 3-methylbutanoic acid), which are more polar due to shorter alkyl chains .

- Odor Profile: Unlike aliphatic butanoic acids (e.g., 3-methylbutanoic acid), which contribute rancid or cheesy odors in fermented foods, the aromatic phenylamino group in the target compound may suppress volatile emissions, making it less odor-active .

Q & A

Intermediate Research Question

- Kinetic Studies : Use Michaelis-Menten kinetics with fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values. Adjust pH to 7.4 to mimic physiological conditions .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to target enzymes like proteases or oxidoreductases .

- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon binding, focusing on α-helix/β-sheet transitions .

How can contradictory data on the solubility of (S)-3-(Phenylamino) butanoic acid in aqueous vs. organic solvents be resolved?

Advanced Research Question

Reported solubility discrepancies (e.g., 2.5 mg/mL in water vs. 15 mg/mL in DMSO) arise from:

- Protonation State : The carboxylic acid group (pKa ~2.5) becomes deprotonated in basic buffers, enhancing aqueous solubility. Use pH-solubility profiling .

- Counterion Effects : Dihydrochloride salt forms (as in related compounds) improve water solubility by 3–5× compared to free acids .

- Co-solvent Systems : Blends like water/ethanol (70:30 v/v) balance polarity and solubility without destabilizing the compound .

What strategies optimize enantioselective resolution of (S)-3-(Phenylamino) butanoic acid from racemic mixtures?

Advanced Research Question

- Chiral Stationary Phases (CSPs) : Use amylose- or cellulose-based CSPs in HPLC with hexane/isopropanol gradients (85:15 to 70:30) for baseline separation .

- Kinetic Resolution : Lipase-catalyzed esterification (e.g., Candida antarctica lipase B) selectively acylates the (R)-enantiomer, leaving the (S)-form unreacted .

- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral amines (e.g., cinchonidine) and exploit differential solubility .

How does the phenylamino substituent influence the compound’s pharmacokinetic properties in preclinical models?

Intermediate Research Question

- Metabolic Stability : The phenylamino group reduces CYP450-mediated oxidation compared to alkylamino analogs. Use liver microsomal assays to quantify half-life (t₁/₂) .

- Membrane Permeability : LogP ~1.8 (calculated) suggests moderate blood-brain barrier penetration. Validate via parallel artificial membrane permeability assay (PAMPA) .

- Protein Binding : >90% plasma protein binding (albumin) due to aromatic interactions; measure via equilibrium dialysis .

What computational methods predict the interaction of (S)-3-(Phenylamino) butanoic acid with biological targets?

Advanced Research Question

- Docking Simulations : Use AutoDock Vina with flexible side chains to model binding to enzymes (e.g., cyclooxygenase-2). Focus on hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355 .

- Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .

How do structural analogs of (S)-3-(Phenylamino) butanoic acid compare in modulating receptor activity?

Intermediate Research Question

- Analog Synthesis : Replace the phenyl group with pyridinyl (e.g., 6-fluoropyridin-3-yl) to enhance polarity and hydrogen-bonding capacity .

- Activity Cliffs : Compare IC₅₀ values of analogs (e.g., 3-cyclohexyl butanoic acid derivatives) to identify critical substituents .

- SAR Analysis : Meta-substituted phenyl groups (e.g., -NO₂, -CF₃) increase potency by 10–20× compared to para-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.